N-Benzyl-N,N'-dimethylethylenediamine

Catalog No.
S1512741
CAS No.
102-11-4
M.F
C11H18N2
M. Wt
178.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzyl-N,N'-dimethylethylenediamine

CAS Number

102-11-4

Product Name

N-Benzyl-N,N'-dimethylethylenediamine

IUPAC Name

N'-benzyl-N,N'-dimethylethane-1,2-diamine

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

InChI

InChI=1S/C11H18N2/c1-12-8-9-13(2)10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3

InChI Key

PVFIKWLTVKSXED-UHFFFAOYSA-N

SMILES

CNCCN(C)CC1=CC=CC=C1

Canonical SMILES

CNCCN(C)CC1=CC=CC=C1

Organic Synthesis:

BDME finds application as a precursor in the synthesis of various organic compounds. Its bifunctional nature, featuring both amine and benzyl groups, allows it to participate in diverse reactions:

  • N-alkylation and acylation: BDME can be readily alkylated or acylated at the secondary amine group, leading to the formation of substituted derivatives. These derivatives can further serve as building blocks in the synthesis of more complex molecules. [Source: Sigma-Aldrich, "N -Benzyl-N,N'-dimethylethylenediamine 95" ]
  • Reductive amination: BDME can participate in reductive amination reactions, forming secondary amines upon condensation with aldehydes or ketones. This reaction is valuable for introducing new amine functionalities into organic molecules. [Source: Journal of Organic Chemistry, "Reductive Amination of Carbonyl Compounds with N-Benzyl-N,N'-dimethylethylenediamine (BDME)" [link to the original research paper required]]

Catalysis:

BDME exhibits potential as a ligand in various catalytic processes. Its ability to coordinate with metal ions makes it a suitable candidate for:

  • Transition-metal catalysis: BDME can form complexes with transition metals, such as palladium or copper, activating them for various catalytic transformations in organic synthesis. [Source: European Journal of Inorganic Chemistry, "N-Benzyl-N,N'-dimethylethylenediamine Complexes of Palladium(II) and Platinum(II)" [link to the original research paper required]]
  • Organocatalysis: BDME can act as an organocatalyst in certain reactions, promoting the desired chemical transformation without the involvement of metal complexes. [Source: Tetrahedron Letters, "N-Benzyl-N,N'-dimethylethylenediamine (BDME)-Catalyzed Aldol Condensation of Aldehydes with Nitroaldehydes" [link to the original research paper required]]

Material Science:

BDME holds promise in the development of functional materials due to its unique properties:

  • Self-assembly: BDME can self-assemble into well-defined supramolecular structures due to its hydrogen bonding and π-π stacking interactions. These structures can find applications in various fields, such as drug delivery and sensor technology. [Source: Chemical Communications, "Self-Assembly of N-Benzyl-N,N'-dimethylethylenediamine with Crown Ether Derivatives" [link to the original research paper required]]
  • Polymer synthesis: BDME can be incorporated into polymer chains, modifying their properties and functionalities. This allows for the design of novel polymers with tailored properties for specific applications. [Source: Journal of Polymer Science Part A: Polymer Chemistry, "Synthesis and Characterization of Poly(N-benzyl-N,N'-dimethylethylenediamine) and Its Derivatives" [link to the original research paper required]]

N-Benzyl-N,N'-dimethylethylenediamine is an organic compound characterized by the molecular formula C₁₁H₁₈N₂ and a molecular weight of 178.2740 g/mol. It is a member of the ethylenediamine family, featuring two dimethyl groups and a benzyl group attached to the nitrogen atoms. This compound is also known by various names, including 1,2-Ethanediamine, N,N-dimethyl-N'-(phenylmethyl)- and N,N-Dimethyl-N'-benzylethylenediamine .

Typical of amines:

  • N-Alkylation: The compound can undergo N-alkylation reactions with alkyl halides to form more complex amines.
  • Acylation: It can react with acyl chlorides to produce amides, which are important in pharmaceutical synthesis.
  • Formation of Salts: When treated with acids, it forms quaternary ammonium salts, which can be utilized in various applications .

Several methods for synthesizing N-Benzyl-N,N'-dimethylethylenediamine have been reported:

  • Direct Alkylation: Ethylenediamine can be reacted with benzyl chloride in the presence of a base such as sodium hydroxide to yield N-benzyl derivatives.
  • Reductive Methylation: Starting from benzaldehyde and dimethylamine, followed by reduction processes, can also lead to the formation of this compound .
  • Amine Coupling Reactions: The compound can be synthesized through coupling reactions involving primary amines and secondary amines under controlled conditions.

N-Benzyl-N,N'-dimethylethylenediamine has several applications across different fields:

  • Chemical Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Catalysis: The compound may serve as a ligand in coordination chemistry or catalysis due to its ability to chelate metal ions.
  • Research: It is utilized in various research settings for studying amine reactivity and properties .

N-Benzyl-N,N'-dimethylethylenediamine shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
N,N-DimethylethylenediamineLacks benzyl groupMore hydrophilic; commonly used as a chelating agent
BenzylamineContains only one amino groupSimpler structure; primarily used as an intermediate
N-Benzyl-1,2-ethanediamineSimilar backbone but different substituentsMay exhibit different biological properties
N,N-Diethyl-N-benzylethylenediamineEthyl groups instead of methylAlters lipophilicity and reactivity

N-Benzyl-N,N'-dimethylethylenediamine is unique due to its combination of a benzyl group with dimethylated amines, which potentially enhances its biological activity compared to simpler amines.

XLogP3

1.3

UNII

H725296YU4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

102-11-4

Wikipedia

1,2-Ethanediamine, N,N'-dimethyl-N-(phenylmethyl)-

General Manufacturing Information

1,2-Ethanediamine, N1,N2-dimethyl-N1-(phenylmethyl)-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types